molecular formula C12H7FN2OS B1272347 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 134670-30-7

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1272347
M. Wt: 246.26 g/mol
InChI Key: NMJLTWCGJYJVDO-UHFFFAOYSA-N
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Description

The compound "6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde" is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for various applications, including its potential as an anticancer agent. The structure of this compound is characterized by the presence of a fluorophenyl group at the 6th position and a carbaldehyde group at the 5th position of the imidazo[2,1-b]thiazole scaffold .

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves the condensation of appropriate precursors. For instance, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives has been described, where the preparation involves multiple steps, including the formation of an intermediate imidazo[2,1-b]thiadiazole followed by further functionalization . The synthesis of these compounds is confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by elemental analysis .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed by X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde shows that it crystallizes in the monoclinic space group with specific cell parameters, and the structure is stabilized by intermolecular interactions such as C-H…N, C-H…O, and C-H…F . These interactions contribute to the stability and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

Imidazo[2,1-b]thiazoles undergo various chemical reactions, including electrophilic substitution. Studies have shown that electrophilic substitution at position 5 of the imidazo[2,1-b]thiazole ring is influenced by substituents at position 6. For instance, a methyl group at position 3 increases the rate of deuteriation, and bromination tends to occur preferentially at position 5 . These reactions are important for further functionalization and derivatization of the imidazo[2,1-b]thiazole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are closely related to their molecular structure. The presence of substituents such as fluorine and carbaldehyde groups can affect properties like solubility, melting point, and reactivity. The crystal packing and intermolecular interactions observed in the crystal structures of these compounds can also provide insights into their physical properties . Additionally, the biological activity of these compounds, such as their anticancer potential, is a significant aspect of their chemical properties, as demonstrated by cytotoxic studies on leukemia cells .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been used in the synthesis of various pharmaceuticals .
    • Methods of Application : While specific methods of application for this compound are not detailed in the sources, it is typically used as a building block in the synthesis of larger, more complex molecules .
    • Results or Outcomes : The specific outcomes of using this compound in pharmaceutical synthesis would depend on the exact context and the other compounds used in the synthesis .
  • Scientific Field: Cancer Research

    • Application : This compound has shown antiproliferative effects against certain cancer cell lines .
    • Methods of Application : In the studies referenced, the compound was likely dissolved in a suitable solvent and applied to cultured cancer cells in a laboratory setting .
    • Results or Outcomes : The compound showed dose-dependent antiproliferative effects against HT-29 and A-549 cell lines in the range of 5 to 100 µM .

properties

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJLTWCGJYJVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374644
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

134670-30-7
Record name 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134670-30-7
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